molecular formula C13H14N2O3 B14419124 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate CAS No. 85515-85-1

2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate

Cat. No.: B14419124
CAS No.: 85515-85-1
M. Wt: 246.26 g/mol
InChI Key: LKSVNEMZWWNJAY-UHFFFAOYSA-N
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Description

2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate is a chemical compound with the molecular formula C13H14N2O3 This compound is known for its unique structure, which includes a diazonium group, an ethoxy group, a hydroxy group, and a phenyl group attached to a penta-1,4-dien-1-olate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the diazonium group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization reactions using automated systems to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is particularly reactive, allowing the compound to participate in electrophilic substitution reactions. These interactions can lead to modifications in molecular structures, influencing biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Diazonio-1-ethoxy-3-hydroxy-5-phenylpenta-1,4-dien-1-olate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable derivatives .

Properties

CAS No.

85515-85-1

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-diazo-3-hydroxy-5-phenylpent-4-enoate

InChI

InChI=1S/C13H14N2O3/c1-2-18-13(17)12(15-14)11(16)9-8-10-6-4-3-5-7-10/h3-9,11,16H,2H2,1H3

InChI Key

LKSVNEMZWWNJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(C=CC1=CC=CC=C1)O

Origin of Product

United States

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